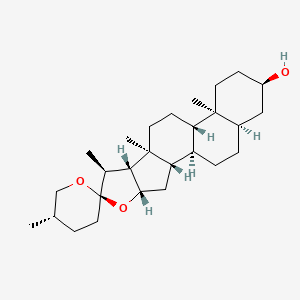
11,20-Dihydroxysugiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,20-dihydroxysugiol is an abietane diterpenoid that is 11-hydroxysugiol in which one of the hydrogens of the methyl group attached to a ring junction has been replaced by a hydroxy group. It has a role as an antioxidant and a plant metabolite. It is a carbotricyclic compound, a meroterpenoid, an abietane diterpenoid, a member of catechols, a primary alcohol and a cyclic terpene ketone. It derives from a ferruginol, an 11-hydroxysugiol and an 11,20-dihydroxyferruginol.
Scientific Research Applications
1. Novel Diterpenoids Discovery
Research led by Horváth et al. (2004) in "Helvetica Chimica Acta" identified 11,20-Dihydroxysugiol as a novel diterpenoid extracted from the aerial parts of Plectranthus cyaneus, a plant belonging to the Lamiaceae family. This compound was discovered alongside other abietanoid diterpenoids and characterized using spectroscopic and crystallographic evidence (Horváth et al., 2004).
2. Biological Relevance in Chemical Space
In a study published in "Proceedings of the National Academy of Sciences of the United States of America" by Koch et al. (2005), 11,20-Dihydroxysugiol was recognized as part of the structurally diverse natural products. These compounds are crucial in charting biologically relevant chemical space, particularly for medicinal chemistry and chemical biology research (Koch et al., 2005).
3. Role in Hormone Activity
A study in "Annual review of entomology" by Dhadialla et al. (1998) explored the role of compounds like 11,20-Dihydroxysugiol in the context of ecdysteroidal and juvenile hormone activity in insects. This study highlighted the potential use of such compounds in developing novel insecticides that mimic the action of insect growth and developmental hormones (Dhadialla et al., 1998).
4. Corticosterone Metabolism in Intestine
Research by Vylitova et al. (1998) in "General and comparative endocrinology" studied the metabolism of corticosterone in the intestine of various animals. They discovered the activity of enzymes like 20-hydroxysteroid dehydrogenase (20HSD), which may be related to the activity and metabolism of compounds like 11,20-Dihydroxysugiol (Vylitova et al., 1998).
5. Pharmaceutical Potential
A publication in "Biomedicines" by Dinan et al. (2021) emphasized the pharmaceutical applications of polyhydroxylated steroids, including compounds similar to 11,20-Dihydroxysugiol. The study explores their potential therapeutic uses in treating various diseases like neuromuscular, cardio-metabolic, and respiratory diseases (Dinan et al., 2021).
properties
Product Name |
11,20-Dihydroxysugiol |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4aR,10aS)-5,6-dihydroxy-4a-(hydroxymethyl)-1,1-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)12-8-13-14(22)9-15-19(3,4)6-5-7-20(15,10-21)16(13)18(24)17(12)23/h8,11,15,21,23-24H,5-7,9-10H2,1-4H3/t15-,20+/m0/s1 |
InChI Key |
PUXJVXOVZKVJTD-MGPUTAFESA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



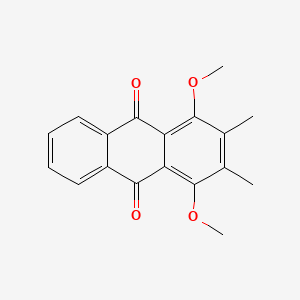
![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)



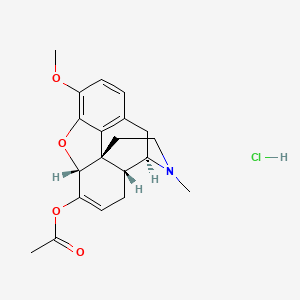
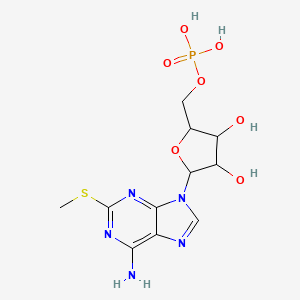
![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)
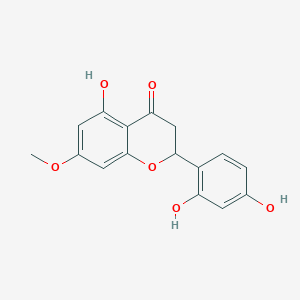

![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)

